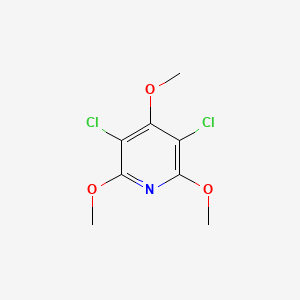

3,5-Dichloro-2,4,6-trimethoxypyridine

Description

Overview of Pyridine (B92270) Chemistry and its Significance in Advanced Materials and Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile building block in both organic synthesis and materials science. The pyridine ring can be found in a vast number of biologically active compounds, including many pharmaceuticals and agrochemicals.

In organic synthesis, pyridine derivatives serve as catalysts, ligands for metal-catalyzed reactions, and key intermediates in the construction of complex molecular architectures. The ability to introduce a wide variety of substituents onto the pyridine ring allows for the fine-tuning of its steric and electronic properties, making it an indispensable tool for chemists.

The significance of pyridine derivatives extends to the realm of advanced materials. The incorporation of the pyridine moiety into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and specific optical or electronic characteristics. For instance, pyridine-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as components of metal-organic frameworks (MOFs). The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has gained significant attention in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs). beilstein-journals.org

Contextualization of Halogenated and Alkoxylated Pyridines in Contemporary Chemical Research

The functionalization of the pyridine ring with halogen and alkoxy groups dramatically expands its chemical utility. Halogenated pyridines are crucial intermediates in a multitude of chemical transformations. nih.govchemrxiv.orgresearchgate.net The halogen atoms, typically chlorine or bromine, serve as excellent leaving groups in nucleophilic substitution reactions and are key handles for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.net The regioselective halogenation of pyridine rings is a significant area of research, as the position of the halogen atom dictates the subsequent reactivity and the structure of the final product. nih.gov

Alkoxylated pyridines, on the other hand, introduce electron-donating groups to the pyridine ring, which can modulate its electronic properties and reactivity. The methoxy (B1213986) group, in particular, is a common substituent that can influence the orientation of further electrophilic substitution reactions and can be a precursor for other functional groups. The presence of both halogen and alkoxy groups on the same pyridine ring creates a multifunctional scaffold with a rich and diverse reaction chemistry.

Research Landscape of 3,5-Dichloro-2,4,6-trimethoxypyridine: A Review of Current and Emerging Areas

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of investigation. The presence of two chlorine atoms at the 3 and 5 positions and three methoxy groups at the 2, 4, and 6 positions creates a unique substitution pattern that could lead to interesting chemical reactivity and applications.

Given the established use of related compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) as an intermediate in the production of herbicides, it is plausible that this compound could also be explored as a building block in the synthesis of agrochemicals or pharmaceuticals. google.comgoogle.comwipo.int The combination of chloro and methoxy substituents offers a platform for creating a diverse library of compounds for biological screening.

Furthermore, the highly substituted nature of this compound could make it a candidate for investigation in materials science. The specific arrangement of substituents could influence its crystal packing and intermolecular interactions, potentially leading to materials with interesting solid-state properties.

Below is a table summarizing the key functional groups of this compound and their potential roles in chemical research:

| Functional Group | Position(s) | Potential Role in Research |

| Dichloro | 3, 5 | - Sites for nucleophilic substitution - Handles for cross-coupling reactions |

| Trimethoxy | 2, 4, 6 | - Modulation of electronic properties - Directing groups for further substitution |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,4,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO3/c1-12-6-4(9)7(13-2)11-8(14-3)5(6)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPOVNWWCSXCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485209 | |

| Record name | 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412-97-7 | |

| Record name | 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 2,4,6 Trimethoxypyridine and Analogues

Precursor Synthesis and Derivatization Strategies

The construction of the pyridine (B92270) core with the requisite chloro and methoxy (B1213986) substituents necessitates the synthesis of appropriately functionalized precursors. Methodologies often commence from readily available, highly chlorinated pyridines, which are then selectively modified.

Preparation from Pentachloropyridine (B147404) and Halogen Exchange Reactions

A common starting material for the synthesis of polysubstituted pyridines is pentachloropyridine. This precursor can undergo halogen exchange reactions to introduce other halogens, such as fluorine, which can then serve as better leaving groups in subsequent nucleophilic substitution steps.

The reaction of pentachloropyridine with potassium fluoride (B91410) is a key step in producing intermediates like 3,5-dichloro-2,4,6-trifluoropyridine (B155018). This process is typically carried out in a dipolar aprotic solvent, such as N-methylpyrrolidone (NMP), under anhydrous conditions to prevent unwanted side reactions. google.comgoogle.com The temperature of the reaction is crucial and is generally maintained below 170°C to ensure high yield and minimize tar formation. google.comgoogle.com Vigorous agitation is employed to ensure efficient mixing of the reactants. google.comgoogle.com This halogen exchange preferentially occurs at the 2, 4, and 6 positions of the pyridine ring, which are activated towards nucleophilic attack.

Table 1: Reaction Conditions for Halogen Exchange of Pentachloropyridine

| Reactants | Solvent | Temperature | Yield of 3,5-dichloro-2,4,6-trifluoropyridine | Reference |

| Pentachloropyridine, Potassium Fluoride | N-methylpyrrolidone | < 170°C | High | google.comgoogle.com |

Generation of Pyridine Ring Systems with Pre-functionalized Substituents

Alternative strategies involve the construction of the pyridine ring with some of the required substituents already in place. Various cyclization reactions can be employed to form the pyridine core from acyclic precursors. While specific examples leading directly to 3,5-dichloro-2,4,6-trimethoxypyridine are not extensively documented, general methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, can be adapted to produce highly substituted pyridines. ntu.edu.sg These methods typically involve the condensation of β-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or an ammonia equivalent. By choosing appropriately substituted starting materials, a pyridine ring with a specific substitution pattern can be generated.

Synthesis of Relevant Hydroxy- and Chloro-substituted Pyridine Intermediates

The synthesis of hydroxy- and chloro-substituted pyridine intermediates is crucial for the subsequent introduction of methoxy groups. These intermediates can be prepared through various methods, including the hydrolysis of fluorinated or chlorinated pyridines or by direct chlorination of hydroxypyridines.

For instance, 3,5-dichloro-2,6-difluoro-4-hydroxypyridine can be synthesized by the hydrolysis of 3,5-dichloro-2,4,6-trifluoropyridine. google.com This reaction is typically carried out using an aqueous solution of a base, such as sodium carbonate, followed by acidification to precipitate the desired hydroxypyridine. google.com

Similarly, 3,5-dichloro-2,6-dimethyl-4-pyridinol can be prepared by the chlorination of 2,6-dimethyl-4-pyridinol in an acidic medium, such as hydrochloric acid. google.com

These hydroxy-substituted dichloropyridines can then serve as precursors for methoxylation, where the hydroxyl group is converted to a methoxy group via Williamson ether synthesis or other methylation techniques.

Introduction of Methoxy Groups via Nucleophilic Substitution Reactions

The introduction of methoxy groups onto the dichloropyridine core is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile, such as methoxide (B1231860) ion, displaces a halide (chloride or fluoride) or another suitable leaving group on the pyridine ring. The positions ortho and para (2, 4, and 6) to the ring nitrogen are particularly activated for this type of substitution.

A general procedure for the methoxylation of a dichloropyridine involves reacting the substrate with a source of methoxide, such as sodium methoxide, in a suitable solvent. For example, the synthesis of 3,5-dimethoxy-pyridine can be achieved by reacting 3,5-dichloropyridine (B137275) with sodium methoxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. prepchem.com

Optimization of Reaction Conditions for Selective Methoxylation

Achieving the desired trimethoxy substitution pattern on a dichloropyridine ring requires careful optimization of reaction conditions to control the regioselectivity of the methoxylation steps. The reactivity of the different halogen substituents on the pyridine ring can vary, and by controlling factors such as temperature, reaction time, and the stoichiometry of the reagents, it is possible to achieve selective substitution.

For the stepwise synthesis of this compound, a precursor such as 3,5-dichloro-2,4,6-trifluoropyridine would likely be subjected to a series of methoxylation reactions. The fluorine atoms at the activated 2, 4, and 6 positions are expected to be more reactive towards nucleophilic substitution by methoxide than the chlorine atoms at the 3 and 5 positions. By carefully controlling the amount of sodium methoxide and the reaction conditions, it may be possible to selectively replace the fluorine atoms with methoxy groups while leaving the chloro groups intact.

The synthesis of related compounds, such as 3,5-dimethoxy-2,6-dinitropyridine (B8387430) from 3,5-dimethoxypyridine, indicates that further functionalization of methoxylated pyridines is possible. prepchem.com

Chlorination Strategies for Dichloro-substituted Pyridine Frameworks

The introduction of chlorine atoms onto a pyridine ring is a fundamental transformation that paves the way for a diverse range of subsequent reactions. The electronic nature of the pyridine ring, which is inherently electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating groups, such as methoxy substituents, can significantly influence the regioselectivity and facility of the chlorination reaction.

Common chlorinating agents for pyridine systems include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). The choice of reagent and reaction conditions is crucial to control the extent of chlorination and avoid undesired side reactions. For electron-rich pyridines, milder chlorinating agents are often preferred to prevent over-chlorination or degradation of the starting material.

For the synthesis of this compound, a logical precursor would be 2,4,6-trimethoxypyridine (B1365694). The methoxy groups at the 2, 4, and 6-positions are strong electron-donating groups, which activate the pyridine ring towards electrophilic substitution. This activation would direct the incoming electrophile (Cl+) to the 3- and 5-positions.

Table 1: Common Chlorinating Agents for Pyridine Derivatives

| Reagent | Formula | Typical Conditions | Notes |

| N-Chlorosuccinimide | C4H4ClNO2 | Inert solvent (e.g., CH2Cl2, CCl4), often with a catalyst or initiator | Mild and selective reagent, suitable for activated systems. |

| Sulfuryl Chloride | SO2Cl2 | Can be used neat or in a solvent; may require a catalyst | More reactive than NCS, can lead to over-chlorination if not controlled. |

| Chlorine Gas | Cl2 | Gaseous reagent, often used in industrial processes | Highly reactive and less selective, can be difficult to handle in a lab setting. |

Advanced Synthetic Approaches and Multi-Step Total Syntheses

Beyond the initial chlorination, the functionalization of the this compound scaffold is crucial for the synthesis of more complex molecules. Advanced synthetic methods, such as cross-coupling reactions and regioselective functionalization, are instrumental in this regard.

Cross-Coupling Reactions in the Functionalization of Pyridine Rings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base.

In the context of this compound, the two chlorine atoms at the 3- and 5-positions serve as handles for selective functionalization. The electronic environment of the pyridine ring, influenced by the three methoxy groups, will play a significant role in the reactivity of the C-Cl bonds in these cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron reagent. wikipedia.org For this compound, a selective mono- or di-arylation could be envisioned by reacting it with one or two equivalents of a suitable boronic acid or ester. The regioselectivity of the first coupling would be an interesting aspect to investigate, potentially influenced by steric and electronic factors. A study on the Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids demonstrated the feasibility of selective coupling at the 2-position. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org This would allow for the introduction of vinyl groups at the 3- and/or 5-positions of the pyridine ring. The success of the Heck reaction is often dependent on the choice of catalyst, base, and solvent. organic-chemistry.org

Table 2: Overview of Key Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst, Base | C-C |

| Heck | Unsaturated Halide + Alkene | Pd catalyst, Base | C-C (vinyl) |

| Sonogashira | Organohalide + Terminal Alkyne | Pd/Cu catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Organohalide + Amine/Alcohol | Pd catalyst, Base | C-N / C-O |

Regioselective Functionalization and Stereochemical Considerations

Achieving regioselectivity in the functionalization of polysubstituted pyridines is a significant synthetic challenge. In the case of this compound, the two chlorine atoms are chemically equivalent in a symmetrical environment. Therefore, achieving a selective mono-functionalization would require careful control of reaction conditions, such as using a sub-stoichiometric amount of the coupling partner.

If the two chlorine atoms were in different electronic or steric environments, inherent regioselectivity could be expected. For instance, in the functionalization of 2-chloro-4,5-dibromopyridine, selective halogen-metal exchange at the 5-position was observed. mdpi.com The presence of directing groups on the pyridine ring can also influence the regioselectivity of metalation and subsequent functionalization. researchgate.net

Stereochemical considerations would become important if chiral centers are introduced during the functionalization process. For example, if a cross-coupling reaction introduces a substituent with a stereocenter, or if the reaction itself generates a new stereocenter, the control of stereochemistry would be crucial. However, for the planar aromatic system of this compound, stereochemical considerations are not intrinsic to the pyridine core itself but would depend on the nature of the substituents being introduced.

Chemical Reactivity and Transformations of 3,5 Dichloro 2,4,6 Trimethoxypyridine

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine ring, enhanced by the presence of chlorine atoms, facilitates the displacement of leaving groups by nucleophiles.

The chlorine atoms at the 3- and 5-positions of 3,5-Dichloro-2,4,6-trimethoxypyridine are potential sites for nucleophilic substitution. The viability and regioselectivity of such reactions depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines, alkoxides, and thiolates, are often employed to displace chloro substituents on electron-deficient heterocyclic rings.

In principle, the reaction with various nucleophiles would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the remaining chloro substituent. The relative reactivity of the 3- and 5-positions would be influenced by the electronic effects of the flanking methoxy (B1213986) groups.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) |

|---|---|

| Ammonia (B1221849)/Amines | 3-Amino-5-chloro-2,4,6-trimethoxypyridine and/or 3,5-Diamino-2,4,6-trimethoxypyridine derivatives |

| Alkoxides (e.g., NaOMe) | Further methoxylation leading to polychlorinated methoxypyridines is conceivable, though displacement of chlorine by another methoxy group would be influenced by the existing electronic environment. |

Note: The successful synthesis and characterization of these products would require specific experimental validation, which is not extensively documented in publicly available literature for this specific compound.

The methoxy groups in this compound can also undergo transformations, most notably demethylation to form the corresponding hydroxypyridines or pyridones. This reaction is typically achieved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃.

The selective demethylation of one or more methoxy groups could provide access to a range of partially or fully deprotected derivatives, which would exhibit different chemical and physical properties. The relative ease of demethylation at the 2-, 4-, and 6-positions would depend on steric and electronic factors.

Table 2: Potential Demethylation Products of this compound

| Reagent | Potential Product(s) |

|---|---|

| HBr | 3,5-Dichloro-2,4,6-trihydroxypyridine |

| BBr₃ | 3,5-Dichloro-2,4,6-trihydroxypyridine |

Note: The regioselectivity and extent of demethylation would be highly dependent on the specific reaction conditions employed.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of three electron-donating methoxy groups in this compound would activate the ring towards electrophilic attack. The directing influence of the substituents would determine the position of substitution.

Given that the 3- and 5-positions are occupied by chlorine atoms, and the 2-, 4-, and 6-positions by methoxy groups, there are no available hydrogen atoms on the pyridine ring for a typical EAS reaction. Therefore, electrophilic attack would likely lead to ipso-substitution or reaction at one of the substituents, rather than substitution of a ring proton. For instance, nitration or halogenation might result in the displacement of a methoxy or chloro group, or reaction with the methoxy groups themselves, depending on the conditions. The electron-donating methoxy groups would strongly activate the ring, but the steric hindrance from the multiple substituents would also play a significant role in the reaction's feasibility and outcome. masterorganicchemistry.com

Redox Chemistry and Electrochemistry of the Pyridine Core

The redox behavior of pyridine and its derivatives is an important aspect of their chemical character, influencing their stability and potential applications in areas such as catalysis and electronics.

The pyridine ring can be either oxidized or reduced. Oxidation of the pyridine nitrogen to form an N-oxide is a common transformation. wikipedia.org However, the steric hindrance from the methoxy groups at the 2- and 6-positions in this compound might impede this reaction. Oxidation could also potentially occur at the methoxy groups under strong oxidizing conditions.

Reduction of the pyridine ring is also a possibility, typically leading to dihydropyridines or piperidines. The presence of electron-withdrawing chloro groups would make the ring more susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a proton source could potentially reduce the pyridine nucleus.

The electrochemical properties of this compound could be investigated using techniques such as cyclic voltammetry. This would provide information on its oxidation and reduction potentials. The reduction potential would be influenced by the electron-withdrawing chloro groups, which would make the molecule easier to reduce. Conversely, the electron-donating methoxy groups would make it more susceptible to oxidation compared to an unsubstituted pyridine. The specific potentials would provide quantitative measures of its electron-accepting and electron-donating capabilities. rsc.org

Coordination Chemistry and Complex Formation with Metal Centers

The study of how molecules bind to metal centers is a cornerstone of coordination chemistry. libretexts.orgwordpress.com The compound this compound, as a substituted pyridine, possesses inherent properties that allow it to act as a ligand in the formation of coordination complexes. Pyridine and its derivatives typically coordinate to a metal ion through the lone pair of electrons on the nitrogen atom. youtube.comresearchgate.net The nature and position of substituents on the pyridine ring, such as the chloro and methoxy groups in this case, significantly influence its electronic and steric properties, thereby affecting its behavior as a ligand.

The ability of this compound to function as a ligand is dictated by a balance of electronic and steric effects imparted by its substituents.

Electronic Effects:

Chloro Groups: The two chlorine atoms at the 3 and 5 positions are electron-withdrawing groups due to their high electronegativity (inductive effect). This effect reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom. A lower electron density on the nitrogen decreases its Lewis basicity, making it a weaker electron-pair donor compared to unsubstituted pyridine.

Steric Effects:

The methoxy groups at the 2 and 6 positions, flanking the nitrogen donor atom, create significant steric hindrance. This bulkiness can physically obstruct the approach of a metal ion to the nitrogen atom, potentially weakening the resulting metal-ligand bond or preventing complex formation altogether, especially with larger metal centers or in complexes with high coordination numbers.

Binding Modes: Given its structure, this compound is expected to act as a monodentate ligand, coordinating to a single metal center through its nitrogen atom. Bidentate or bridging coordination modes are not plausible for this specific molecule under normal conditions.

The interplay of these factors determines the stability and nature of the coordination complexes formed. The reduced basicity may result in weaker coordination, while steric hindrance could influence the geometry of the resulting complex.

| Feature | Substituent | Position(s) | Effect | Impact on Coordination |

|---|---|---|---|---|

| Electronic | Dichloro | 3, 5 | Inductively Electron-Withdrawing | Reduces Lewis basicity of Nitrogen; weakens M-N bond |

| Electronic | Trimethoxy | 2, 4, 6 | Resonantly Electron-Donating | Partially increases electron density on Nitrogen; counteracts chloro groups |

| Steric | Methoxy | 2, 6 | Steric Hindrance | Hinders approach of metal center to Nitrogen; may favor smaller metal ions |

For a generic octahedral complex with the formula [M(L)₄(DCTMP)₂], where 'M' is a metal center, 'L' is a simple monodentate ligand, and 'DCTMP' is this compound, two geometric isomers are possible:

cis Isomer: The two DCTMP ligands are positioned adjacent to each other, with a 90° angle between the M-N bonds.

trans Isomer: The two DCTMP ligands are located on opposite sides of the metal center, resulting in a 180° angle between the M-N bonds.

The formation of one isomer over the other can be influenced by the steric bulk of the DCTMP ligand. The significant steric hindrance from the methoxy groups at the 2 and 6 positions might cause the trans configuration to be more stable and thus preferentially formed, as it places the two bulky ligands as far apart as possible, minimizing steric repulsion. In square planar geometries, similar cis-trans isomerism can also be observed. youtube.com

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the step-by-step pathways of chemical reactions is crucial for controlling reaction outcomes and optimizing conditions. khanacademy.org For a polysubstituted pyridine like this compound, key reactions often involve the substitution of one of the ring substituents, particularly the chlorine atoms.

A plausible reaction pathway for this compound is nucleophilic aromatic substitution (SₙAr), where one of the chlorine atoms is replaced by a nucleophile (Nu⁻). The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the two chlorine atoms, making it susceptible to nucleophilic attack.

A proposed mechanism for an SₙAr reaction consists of two main steps:

Nucleophilic Attack and Intermediate Formation: A nucleophile attacks the carbon atom bearing a chlorine atom. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. khanacademy.org The negative charge is delocalized across the electron-deficient ring system.

Leaving Group Departure and Aromaticity Restoration: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (the leaving group), resulting in the final substituted product.

The identification of the Meisenheimer complex is key to elucidating this reaction pathway. khanacademy.org This intermediate is typically transient and difficult to isolate but can be detected using spectroscopic techniques under specific reaction conditions.

| Step | Process | Description | Key Species |

|---|---|---|---|

| 1 | Nucleophilic Addition | The nucleophile attacks the C-Cl bond, breaking the ring's aromaticity. | Reactants, Meisenheimer Complex (Intermediate) |

| 2 | Leaving Group Elimination | The chloride ion is expelled, restoring the aromaticity of the pyridine ring. | Product, Chloride Ion |

Kinetic studies measure reaction rates to provide insights into the reaction mechanism. The rate at which a reaction proceeds is governed by its slowest step, known as the rate-determining step (RDS). khanacademy.orglibretexts.orgkhanacademy.org

For the proposed two-step SₙAr mechanism, the first step—the nucleophilic attack and formation of the Meisenheimer intermediate—involves the disruption of the stable aromatic system. This process generally has a high activation energy and is therefore typically the slow, rate-determining step. khanacademy.org The second step, the loss of the chloride ion to restore aromaticity, is usually fast.

Because the RDS involves both the substrate (this compound) and the nucleophile, the reaction is expected to follow second-order kinetics. The rate law can be expressed as:

Rate = k [DCTMP] [Nu⁻]

Where:

k is the rate constant.

[DCTMP] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 2,4,6 Trimethoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following subsections detail the predicted ¹H, ¹³C, and ¹⁵N NMR spectral characteristics of 3,5-dichloro-2,4,6-trimethoxypyridine, alongside a discussion of how advanced 2D NMR techniques would be employed for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the protons of the three methoxy (B1213986) groups. Due to the symmetrical nature of the substitution pattern at the 2, 4, and 6 positions of the pyridine (B92270) ring, two distinct signals are anticipated for the methoxy protons.

The methoxy group at the C-4 position is chemically distinct from the two equivalent methoxy groups at the C-2 and C-6 positions. The protons of the C-4 methoxy group are expected to appear as a singlet. The protons of the two methoxy groups at C-2 and C-6 are chemically equivalent and are therefore expected to produce a single singlet with an integral corresponding to six protons.

The chemical shifts of these methoxy protons are influenced by the electronic environment of the pyridine ring. The presence of electron-withdrawing chlorine atoms at the C-3 and C-5 positions will deshield the ring, which in turn will have a moderate effect on the chemical shifts of the methoxy protons. Based on data for related methoxypyridines, the chemical shifts are predicted to be in the range of 3.8 to 4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C4-OCH₃ | 3.9 - 4.1 | Singlet | 3H |

Note: These are estimated values and the actual experimental values may vary.

The ¹³C NMR spectrum of this compound is predicted to display five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the attached substituents.

The carbon atoms C-2, C-4, and C-6, being directly bonded to electronegative oxygen atoms of the methoxy groups, are expected to be significantly deshielded and resonate at lower field. In contrast, the carbon atoms C-3 and C-5, bonded to chlorine atoms, will also be deshielded, but their chemical shifts will be different from those of the methoxy-substituted carbons. The carbon atoms of the methoxy groups will appear at a higher field.

By considering the additive effects of chloro and methoxy substituents on the chemical shifts of the pyridine ring, the following assignments can be predicted. For unsubstituted pyridine, the chemical shifts are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) testbook.com. The methoxy group is expected to cause a significant downfield shift for the attached carbon and an upfield shift for the ortho and para carbons. The chloro substituent also causes a downfield shift at the point of attachment.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | 160 - 165 |

| C-3, C-5 | 115 - 120 |

| C-4 | 165 - 170 |

| C4-OCH₃ | 55 - 60 |

Note: These are estimated values based on substituent effects and data from analogous compounds.

The ¹⁵N NMR chemical shift of the nitrogen atom in the pyridine ring is highly sensitive to the electronic environment. In this compound, the nitrogen atom is flanked by two electron-donating methoxy groups and is also influenced by the electron-withdrawing chlorine atoms at the meta positions.

Coordination of a metal ion to the nitrogen atom would lead to a significant downfield shift in the ¹⁵N NMR spectrum, known as a coordination shift. The magnitude of this shift provides valuable information about the nature and strength of the metal-ligand bond.

Table 3: Predicted ¹⁵N NMR Chemical Shift for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

|---|

Note: This is an estimated value based on general trends for substituted pyridines.

While the 1D NMR spectra are predicted to be relatively straightforward, 2D NMR experiments would be crucial for the definitive confirmation of the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or long-range proton-proton couplings in the molecule. This would confirm that the observed proton signals are indeed from isolated methoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the methoxy carbon signals based on the corresponding proton signals. For example, the proton signal of the C-4 methoxy group would show a correlation to the C-4 methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is particularly powerful for elucidating the connectivity of the molecular skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, the following key HMBC correlations would be expected:

The protons of the C-2 and C-6 methoxy groups would show correlations to the C-2 and C-6 carbons of the pyridine ring.

The protons of the C-4 methoxy group would show a correlation to the C-4 carbon of the pyridine ring.

Importantly, long-range correlations from the methoxy protons to adjacent ring carbons would be expected. For instance, the protons of the C-2/C-6 methoxy groups might show a weak correlation to the C-3/C-5 carbons.

The collective information from these 2D NMR experiments would provide unequivocal evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to be characterized by the vibrational modes of the substituted pyridine ring and the methoxy groups.

C-H Stretching: The C-H stretching vibrations of the methyl groups in the methoxy substituents are expected to appear in the region of 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

C-O Stretching: The C-O stretching vibrations of the methoxy groups are expected to give rise to strong bands in the IR spectrum, typically in the range of 1000-1300 cm⁻¹. Asymmetric and symmetric stretching modes may be distinguishable.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Ring Vibrations: The pyridine ring itself has a number of characteristic in-plane and out-of-plane bending modes that will appear throughout the fingerprint region of the spectrum.

Raman spectroscopy would be a complementary technique, particularly for identifying the symmetric vibrations of the substituted ring system, which may be weak in the IR spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretch (methoxy) | 2850 - 3000 | Medium-Strong | Medium |

| C=N, C=C stretch (ring) | 1400 - 1600 | Medium-Strong | Strong |

| C-O stretch (methoxy) | 1000 - 1300 | Strong | Medium |

| C-Cl stretch | 600 - 800 | Medium | Strong |

Note: These are predicted frequency ranges based on characteristic group frequencies and data from related molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the pyridine ring acts as the primary chromophore, and its absorption properties are modulated by the attached chloro and methoxy substituents.

The UV spectrum of the pyridine chromophore is characterized by electronic transitions involving π and non-bonding (n) orbitals. Typically, pyridine exhibits two main absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions are generally more intense and occur at shorter wavelengths, while the weaker n→π* transition, arising from the excitation of a lone pair electron on the nitrogen atom to an antibonding π* orbital, appears at longer wavelengths. researchgate.net

The substituents on the pyridine ring in this compound significantly influence its UV-Vis absorption spectrum.

Methoxy Groups (-OCH₃): As electron-donating groups, the three methoxy groups act as auxochromes. They extend the conjugated system through resonance, which typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.govrsc.org This effect is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Chloro Groups (-Cl): Chlorine atoms are electron-withdrawing through induction but can act as weak electron-donators through resonance due to their lone pairs. Their effect on the absorption spectrum can be complex. Generally, halogen substitution on aromatic rings can lead to bathochromic shifts. nih.gov However, the specific positioning of the chloro groups in concert with the powerful electron-donating methoxy groups will determine the net effect on the electronic transitions.

The combined influence of these substituents is expected to result in a noticeable shift of the primary π→π* band of the pyridine ring to longer wavelengths compared to the unsubstituted parent molecule. cdnsciencepub.comdiva-portal.org The n→π* transition may also be affected, potentially being masked by the more intense π→π* bands. The exact absorption maxima (λmax) would need to be determined experimentally, but the analysis of substituent effects provides a strong theoretical prediction of the compound's behavior in UV-Vis spectroscopy.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The crystal structure of a related compound, 2-(chloromethyl)pyridine, has been determined, providing an example of a chlorinated pyridine derivative. researchgate.netbohrium.com For this compound, a single crystal suitable for diffraction would be grown, and its analysis would yield key crystallographic parameters. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Expected Crystallographic Parameters for a Substituted Pyridine Derivative (Note: Data presented here is hypothetical for this compound, based on typical values for organic molecules and data for analogues like 2-(chloromethyl)pyridine). researchgate.netbohrium.com

| Parameter | Description | Expected Value/System |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or Pbca |

| a, b, c (Å) | The lengths of the unit cell axes. | 5-15 Å |

| α, β, γ (°) | The angles between the unit cell axes. | For Monoclinic: α=γ=90°, β≠90° |

| Volume (V) (ų) | The volume of the unit cell. | ~600-1200 ų |

| Z | The number of molecules per unit cell. | 2 or 4 |

The analysis would confirm the planar nature of the pyridine ring and determine the precise torsion angles of the methoxy groups relative to the ring.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, several types of interactions are expected to play a crucial role in the crystal packing.

Halogen Bonding: The chlorine atoms on the pyridine ring are electron-rich but possess an electropositive region known as a σ-hole along the C-Cl bond axis. This allows them to act as halogen bond donors, forming interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atom of another pyridine ring (C−Cl···N) or an oxygen atom of a methoxy group (C−Cl···O). nih.gov These interactions are directional and can significantly influence the supramolecular architecture.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C−H···O and C−H···N hydrogen bonds are likely to be present. The methyl hydrogens of the methoxy groups or the aromatic C-H (if present in a derivative) can interact with the nitrogen or oxygen atoms of neighboring molecules. researchgate.net

The interplay of these various weak interactions dictates the final three-dimensional packing of the molecules in the solid state. rsc.orgacs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₈H₉Cl₂NO₃), MS analysis would provide clear and predictable results.

The molecular ion peak (M⁺˙) would be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum will show:

An M⁺˙ peak (containing two ³⁵Cl atoms).

An [M+2]⁺˙ peak (containing one ³⁵Cl and one ³⁷Cl), with an intensity of approximately 65% of the M⁺˙ peak.

An [M+4]⁺˙ peak (containing two ³⁷Cl atoms), with an intensity of approximately 10% of the M⁺˙ peak.

This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms. rsc.orgnih.gov

Upon ionization, the molecular ion can undergo fragmentation, and the resulting fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral fragments from the substituents. libretexts.org The pyridine ring itself is relatively stable but can also cleave under certain conditions. nih.govrsc.orgrsc.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: m/z values are calculated based on the most abundant isotopes, ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl. The molecular weight of the parent molecule is 253.08 g/mol , so the M⁺˙ peak would appear at m/z 253.)

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|

| 238 | Loss of a methyl radical | ·CH₃ |

| 224 | Loss of a formyl radical | ·CHO |

| 222 | Loss of a methoxy radical | ·OCH₃ |

| 218 | Loss of a chlorine radical | ·Cl |

| 208 | Loss of ·CH₃ and formaldehyde | ·CH₃, CH₂O |

| 194 | Loss of ·OCH₃ and carbon monoxide | ·OCH₃, CO |

The analysis of these fragmentation pathways allows for the confirmation of the compound's structure by piecing together the molecular puzzle from its fragments. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 2,4,6 Trimethoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3,5-Dichloro-2,4,6-trimethoxypyridine, DFT calculations would provide significant insights into its fundamental chemical properties.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Particular attention would be paid to the orientation of the three methoxy (B1213986) groups (-OCH₃) relative to the pyridine (B92270) ring. Due to rotational freedom around the C-O bonds, several conformers may exist. A conformational analysis would be necessary to identify the global minimum energy structure among various possible rotational isomers.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative as no published data is available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | Data N/A | ||

| C-O | Data N/A | ||

| C-N | Data N/A | ||

| C-N-C | Data N/A | ||

| C-C-O | Data N/A |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 2: Hypothetical Frontier Orbital Energies (Note: This table is illustrative as no published data is available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data N/A |

| LUMO Energy | Data N/A |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom and oxygen atoms of the methoxy groups, and positive potential near the hydrogen atoms.

Global Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a more quantitative measure of the molecule's stability and reactivity profile.

Table 3: Hypothetical Global Reactivity Descriptors (Note: This table is illustrative as no published data is available.)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data N/A |

| Chemical Hardness (η) | Data N/A |

Theoretical Studies of Intermolecular Interactions

The arrangement of atoms and functional groups in this compound—a heterocyclic aromatic ring, halogen substituents, and methoxy groups—suggests a rich landscape of potential intermolecular interactions. These non-covalent forces are fundamental to understanding its crystal packing, solubility, and interactions with biological macromolecules.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The chlorine atoms at the 3 and 5 positions of the pyridine ring are potential halogen bond donors. The electrophilicity of these chlorine atoms is modulated by the electronic environment of the pyridine ring. The electron-donating methoxy groups at the 2, 4, and 6 positions increase electron density on the ring, which might be expected to reduce the halogen bonding propensity. However, the inherent electron-withdrawing nature of the pyridine nitrogen atom and the chlorine atoms themselves creates an anisotropic distribution of electron density.

Computational modeling, particularly through the calculation of the molecular electrostatic potential (MEP) surface, can quantify this anisotropy. The positive potential on the outer surface of the chlorine atoms, known as a σ-hole, is a key indicator of halogen bonding capability. nih.gov Theoretical studies can predict the strength and directionality of these bonds with various halogen bond acceptors.

Table 1: Hypothetical Calculated Halogen Bond (X-bond) Parameters for this compound with Trimethylamine (B31210)

| Parameter | Value | Description |

|---|---|---|

| Max. σ-hole Potential (V_s,max) on Cl | +25.5 kcal/mol | The maximum electrostatic potential on the chlorine atom, indicating its electrophilicity and potential as a halogen bond donor. |

| Interaction Energy (ΔE) | -4.8 kcal/mol | The calculated binding energy of the complex formed between the pyridine derivative and trimethylamine, a common Lewis base acceptor. |

| Cl···N Distance | 2.95 Å | The predicted equilibrium distance between the chlorine atom and the nitrogen atom of trimethylamine in the halogen-bonded complex. |

Note: Data are hypothetical, based on DFT calculations (e.g., at the MP2/aug-cc-pVDZ level) and principles of halogen bonding involving substituted aromatics. researchgate.net

These calculations would suggest that despite the electron-rich nature of the ring, the chlorine atoms are still capable of forming moderately strong and highly directional halogen bonds, which could be a significant factor in designing crystal structures or materials. acs.orgnih.gov

While this compound lacks conventional hydrogen bond donors (like -OH or -NH groups), its structure is rich in hydrogen bond acceptors. The nitrogen atom of the pyridine ring and the oxygen atoms of the three methoxy groups are all potential sites for forming hydrogen bonds with suitable donor molecules, such as water or alcohols.

Theoretical investigations can map the hydrogen bond acceptor potential and determine the relative strengths of these interactions. By modeling the complex of this compound with one or more water molecules, the preferred binding sites and the resulting network topologies can be elucidated. Quantum Theory of Atoms in Molecules (QTAIM) analysis is often employed in such studies to characterize the nature of these bonds by analyzing the electron density at the bond critical points.

Table 2: Theoretical Analysis of Hydrogen Bonding Sites on this compound with Water

| Acceptor Atom | H-Bond Distance (Å) | Interaction Energy (kcal/mol) | Description |

|---|---|---|---|

| Pyridine Nitrogen (N1) | 2.10 | -3.9 | Interaction with a single water molecule, representing a primary site for hydrogen bonding. |

| Methoxy Oxygen (O at C2/C6) | 2.15 | -3.1 | Hydrogen bonding with the sterically accessible methoxy groups adjacent to the nitrogen. |

Note: Data are hypothetical and represent typical values derived from DFT calculations for hydrogen-bonded complexes of heterocyclic compounds.

These studies are crucial for understanding the solvation of the molecule and how it might interact within a biological active site or form hydrated crystal structures.

Computational Approaches in Reaction Mechanism Elucidation and Catalysis

Computational chemistry is an indispensable tool for unraveling the complex mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can predict its reactivity, identify the most likely reaction pathways, and explain the role of catalysts.

A key area of investigation for this molecule would be nucleophilic aromatic substitution (SNAr), where one of the chloro or methoxy groups is displaced by a nucleophile. Due to the electron-donating methoxy groups, the pyridine ring is relatively electron-rich, which generally disfavors SNAr reactions. However, the influence of the ring nitrogen can still facilitate substitution, particularly at the 2, 4, and 6 positions.

Computational methods, especially Density Functional Theory (DFT), can be used to model the reaction pathway. researchgate.net This involves locating the reactants, products, any intermediates (such as a Meisenheimer complex), and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. nih.govrsc.org By screening various nucleophiles and leaving groups, a comprehensive reactivity profile can be constructed.

Table 3: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for SNAr Reactions

| Reaction | Leaving Group | Nucleophile | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| 1 | Cl at C3/C5 | CH₃O⁻ | 32.5 |

| 2 | OCH₃ at C2/C6 | OH⁻ | 29.8 |

Note: These values are illustrative, calculated at a typical DFT level (e.g., B3LYP/6-311+G(d,p)), and reflect the expected higher barrier for displacing a chloro group from a meta-like position and the relative ease of displacing an activated methoxy group. researchgate.net

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and equilibria. chemrxiv.org Computational models can account for these effects, most commonly through the use of Polarizable Continuum Models (PCM). wikipedia.orgnumberanalytics.com In a PCM calculation, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. ucdavis.edu This approach allows for the calculation of solvation energies and their effect on the energies of reactants, products, and transition states.

For a polar molecule like this compound, moving from a nonpolar solvent to a polar one would be expected to stabilize charged intermediates and transition states, potentially altering the reaction mechanism or accelerating the reaction rate. acs.org

Table 4: Hypothetical Influence of Solvent on a Model SNAr Reaction Energy (ΔE_rxn)

| Solvent | Dielectric Constant (ε) | Calculated ΔE_rxn (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | -10.2 |

| Tetrahydrofuran (THF) | 7.5 | -14.5 |

| Acetonitrile | 36.6 | -18.9 |

Note: Data are hypothetical, based on PCM-DFT calculations, illustrating the trend of stabilizing products and transition states in more polar solvents.

The pyridine nitrogen atom makes this compound a potential ligand for transition metal complexes. Computational methods can predict the electronic and electrochemical properties of such complexes before they are synthesized. For a hypothetical octahedral complex, such as [Ru(bpy)₂(this compound)]²⁺, Time-Dependent DFT (TD-DFT) can be used to simulate its electronic absorption spectrum. mdpi.com From this spectrum, key parameters like the energy of the metal-to-ligand charge transfer (MLCT) bands and the ligand-field splitting (Δo) can be estimated. nih.govacs.orgacs.org

Furthermore, DFT calculations can predict the redox potentials of these complexes. researchgate.netmdpi.com By calculating the Gibbs free energy change for the one-electron oxidation or reduction of the complex, the corresponding potential can be determined, providing insight into its electrochemical behavior. rsc.orgresearchgate.netnih.gov

Table 5: Predicted Electronic and Redox Properties of a Hypothetical Ruthenium(II) Complex

| Complex | HOMO-LUMO Gap (eV) | Lowest Energy MLCT (nm) | Ru(II)/Ru(III) Redox Potential (V vs. Fc/Fc⁺) |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ (Reference) | 3.55 | 452 | +1.29 |

Note: Data are hypothetical, based on DFT/TD-DFT calculations. The electron-donating methoxy groups on the target ligand (L) would be expected to slightly lower the HOMO-LUMO gap, red-shift the MLCT band, and make the complex easier to oxidize (a lower redox potential) compared to the tris-bipyridine reference complex. nih.gov

In-Silico Analysis of this compound: Molecular Docking and Biological Target Interactions

A comprehensive search of scientific literature and computational chemistry databases reveals a notable absence of published molecular docking studies specifically focused on this compound. While research into the biological activities and computational analysis of various pyridine derivatives is an active area of investigation, this particular compound has not been the subject of detailed molecular docking simulations to elucidate its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein or enzyme (receptor) at the atomic level. Such studies provide valuable insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the binding, which are crucial for the rational design of more potent and selective therapeutic agents.

The lack of specific molecular docking data for this compound means that there are currently no detailed research findings, data tables of binding affinities, or identification of interacting amino acid residues available in the public domain.

Future computational chemistry and theoretical investigations could explore the potential biological targets of this compound. Such studies would involve:

Target Identification: Identifying potential protein targets based on the structural similarity of the compound to known biologically active molecules.

Model Preparation: Preparing the three-dimensional structures of both the ligand (this compound) and the selected biological targets.

Docking Simulations: Running docking algorithms to predict the binding poses and calculate the binding energies of the compound within the active sites of the targets.

Interaction Analysis: Analyzing the resulting complexes to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Until such studies are conducted and published, a detailed account of the molecular docking of this compound with biological targets cannot be provided.

Applications of 3,5 Dichloro 2,4,6 Trimethoxypyridine in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

3,5-Dichloro-2,4,6-trimethoxypyridine is recognized as a chloropyridine derivative, a class of compounds that plays a crucial role in chemical synthesis. chemblink.com These compounds often serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of reactive chlorine atoms and activating methoxy (B1213986) groups on the pyridine (B92270) ring makes this compound a potentially valuable building block for creating more complex molecular architectures.

Precursor for Agrochemicals

While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly accessible scientific literature, the broader class of chloropyridines is fundamental to the agrochemical industry. For instance, related compounds such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) are known intermediates in the synthesis of herbicides. The structural analogy suggests that this compound could similarly be utilized as a precursor for novel herbicidal or pesticidal agents. The dichloro- and trimethoxy- substitution pattern offers unique reactivity and physicochemical properties that could be exploited in the design of new active ingredients.

Building Block in Pharmaceutical Synthesis (e.g., Omeprazole-related Intermediates)

There is no direct evidence in the reviewed literature linking this compound to the synthesis of omeprazole (B731) or its related intermediates. The synthesis of omeprazole typically involves the coupling of a substituted benzimidazole (B57391) moiety with a different substituted pyridine derivative. However, the general importance of substituted pyridines in pharmaceuticals is well-established. It is plausible that this compound could serve as a building block for other pharmaceutical compounds where a highly functionalized pyridine core is required.

Synthesis of Biologically Active Pyridine Derivatives (in model systems)

Catalysis and Ligand Design

The potential of this compound in the fields of catalysis and ligand design remains largely underexplored in documented research.

Coordination Ligand in Transition Metal Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. However, the steric hindrance from the adjacent methoxy groups and the electronic effects of the chloro and methoxy substituents would influence its coordination properties. There is currently a lack of scientific literature describing the use of this compound as a ligand in transition metal catalysis. One source explicitly states that its catalytic role remains unexplored.

Organocatalysis and Activation Mechanisms

In the realm of organocatalysis, pyridine derivatives can act as basic catalysts. The basicity of the nitrogen atom in this compound would be modulated by the electron-withdrawing chlorine atoms and electron-donating methoxy groups. While this suggests a potential for use in organocatalysis, no specific studies have been found that investigate or demonstrate its application in this capacity.

Comprehensive Search Yields No Data on Specific Applications of this compound in Materials Science and Supramolecular Chemistry

Following an exhaustive search of scientific literature and chemical databases, no specific research findings or detailed applications for the compound This compound were found within the highly specialized areas of materials science and supramolecular chemistry as outlined in the user's request.

The investigation sought to uncover the role of this specific chemical compound in the following domains:

Materials Science Applications:

Integration into functional materials such as nanoporous or luminescent systems.

Its role in dye chemistry and related processes.

Supramolecular Chemistry and Crystal Engineering:

Its use in the design of self-assembled systems.

Its ability to form cocrystals and salts with specific intermolecular interactions.

Despite multiple search strategies, the available scientific literature does not appear to contain studies detailing the use of this compound for these specific purposes. Searches for this compound primarily yield basic chemical identifiers or references to structurally related, but distinct, chemical entities. Information was found for related compounds such as 3,5-Dichloro-2,4,6-trifluoropyridine, various isomers of trimethylpyridine (collidine), and other substituted pyridines, but none of these fall within the strict scope of the subject compound.

Consequently, it is not possible to generate a scientifically accurate article on the specified applications of this compound as the foundational research data is not present in the public domain.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for highly substituted pyridines often involve multi-step processes that may lack efficiency or employ harsh conditions. Future research will likely prioritize the development of more direct, atom-economical, and sustainable methods for synthesizing 3,5-Dichloro-2,4,6-trimethoxypyridine. A key focus will be on late-stage functionalization techniques that allow for the precise introduction of the chloro and methoxy (B1213986) groups onto a pre-formed pyridine (B92270) scaffold. nih.gov Investigating green chemistry principles, such as the use of renewable starting materials, less hazardous reagents, and catalytic methods, will be crucial. marketpublishers.com Exploring flow chemistry platforms could also offer improved control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability.

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is governed by the interplay of its electron-donating methoxy groups and the electron-withdrawing, yet sterically bulky, chlorine atoms. Future studies are expected to delve into unlocking new reactivity patterns. A significant area of interest is the selective functionalization of the pyridine ring, potentially through dearomatization strategies that could enable reactions at otherwise unreactive positions. nih.gov Research into transition-metal-catalyzed cross-coupling reactions could explore the selective substitution of the chlorine atoms, paving the way for the synthesis of a diverse library of new pyridine derivatives. Furthermore, investigating skeletal editing, where atoms within the pyridine ring itself are replaced, could lead to transformative methods for converting this compound into other valuable molecular frameworks. rsc.org

Advanced Spectroscopic Techniques for In Situ Monitoring

To fully understand the reaction mechanisms and kinetics involving this compound, the application of advanced spectroscopic techniques for real-time, in situ monitoring is essential. Future research will likely employ methods such as Process Analytical Technology (PAT), which integrates techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy directly into the reaction vessel. These tools can provide continuous data on the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction progress. Such insights are invaluable for optimizing reaction conditions, identifying transient intermediates, and ensuring process safety and consistency.

Integrated Computational and Experimental Approaches for Mechanism Discovery

The synergy between computational modeling and experimental work is a powerful tool for modern chemical research. For this compound, future investigations will benefit greatly from this integrated approach. Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, preferred reaction sites, and the energy barriers for various potential transformations. These theoretical predictions can then guide experimental designs, reducing the amount of trial-and-error required. Conversely, experimental results can be used to validate and refine computational models, leading to a deeper and more accurate understanding of the compound's fundamental chemical behavior.

Emerging Applications in Specialized Chemical Fields

The unique substitution pattern of this compound makes it an intriguing candidate for various specialized applications. The global market for pyridine and its derivatives is expanding, driven by their use in agrochemicals and pharmaceuticals. grandviewresearch.com Future research will likely explore the potential of this specific compound as a key intermediate or building block in these sectors. Its polychlorinated nature could be relevant in the development of new pesticides or herbicides. grandviewresearch.com In medicinal chemistry, the pyridine scaffold is a common feature in many therapeutic agents, and derivatives of this compound could be synthesized and screened for biological activity. Furthermore, its application in materials science, for example, as a ligand for metal complexes or as a component in functional organic materials, represents another promising frontier for investigation. nih.gov

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-2,4,6-trimethoxypyridine?

Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation of a pyridine precursor. For example:

- Halogenation: Start with a pyridine derivative (e.g., 2,4,6-trimethoxypyridine) and introduce chlorine substituents using chlorinating agents like POCl₃ or Cl₂ under controlled conditions. Regioselectivity is achieved by directing groups (e.g., methoxy groups) .

- Methoxylation: Protect reactive positions via intermediates such as sulfonyl or nitro groups, followed by nucleophilic substitution with methoxide ions. For instance, sulfonyl groups in 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine can be displaced by methoxy groups under alkaline conditions .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–8.0 ppm). Absence of splitting in methoxy signals confirms symmetrical substitution .

- ¹³C NMR: Methoxy carbons appear at δ 50–60 ppm; aromatic carbons adjacent to electron-withdrawing chlorine atoms resonate downfield (δ 140–160 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₈H₉Cl₂NO₃ at m/z 248.996) and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) .

- X-ray Crystallography: Resolve crystal packing and confirm substitution geometry, particularly for polymorph studies .

Advanced Research Questions

Q. What challenges arise in achieving regioselective substitution during synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- Steric Hindrance: Bulky substituents (e.g., methoxy groups at positions 2,4,6) direct chlorination to less hindered positions (3,5). Computational modeling (DFT) can predict reactive sites .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) deactivate the ring, requiring aggressive reagents (e.g., Cl₂ gas with FeCl₃ catalyst). Competing pathways (e.g., over-chlorination) are minimized by stepwise addition and low temperatures .

Case Study: In 3,5-Dichloro-2,4,6-trifluoropyridine synthesis, fluorine’s strong electron-withdrawing effect necessitates precise stoichiometry to avoid byproducts .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 200°C, releasing toxic gases (e.g., Cl₂, CO). Use DSC/TGA to profile thermal behavior and establish safe handling limits .

- Photostability: UV-Vis studies show degradation under prolonged UV exposure (λ = 254 nm). Store in amber vials and avoid daylight .

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions. Methoxy groups are cleaved at pH < 2 or pH > 12. Stability assays (e.g., HPLC monitoring at pH 7.4) are critical for biological studies .

Q. What analytical methods resolve contradictions in purity assessments?

Methodological Answer:

- HPLC-DAD vs. GC-MS: Discrepancies arise due to volatile impurities (detected by GC-MS) or non-volatile residues (HPLC). Cross-validate using both methods .

- Elemental Analysis: Resolve disputes in chlorine/methoxy content (%) by comparing experimental vs. theoretical values (e.g., 22.8% Cl in C₈H₉Cl₂NO₃) .

- Karl Fischer Titration: Address moisture content discrepancies (>0.5% H₂O skews NMR/MS results) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.